2-Bromo-4-methylbenzoic acid

Regioselective synthesis Bromination selectivity Isomer purity

Sourcing regioisomerically pure bromo-methylbenzoic acids for cross-coupling often leads to inconsistent reactivity and off-target products. 2-Bromo-4-methylbenzoic acid (CAS 7697-27-0) eliminates this risk through its defined ortho-bromo/para-methyl substitution pattern. - Optimal electronic profile for Suzuki-Miyaura coupling (weak EWG effect maximizes oxidative addition rates). - Enables sequential benzylic bromination (NBS/AIBN) followed by Pd-catalyzed cross-coupling at the intact aryl bromide. - Validated key intermediate for orexin receptor modulators (difluoropyrrolidine class). - Consistent melting point (143-147 °C) and ≥97% purity across batches ensure reproducible process chemistry.

Molecular Formula C8H7BrO2
Molecular Weight 215.04 g/mol
CAS No. 7697-27-0
Cat. No. B106845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-methylbenzoic acid
CAS7697-27-0
Synonyms2-Bromo-p-toluic Acid;  2-Bromo-4-methylbenzoic acid;  NSC 16629
Molecular FormulaC8H7BrO2
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(=O)O)Br
InChIInChI=1S/C8H7BrO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3,(H,10,11)
InChIKeyZZYYOHPHSYCHQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-methylbenzoic acid Technical Baseline


2-Bromo-4-methylbenzoic acid (CAS 7697-27-0) is an ortho-brominated, para-methyl-substituted benzoic acid derivative with molecular formula C₈H₇BrO₂ and molecular weight 215.04 g/mol . It is a crystalline solid with a melting point range of 143–147 °C (lit.) and density of 1.599 ± 0.06 g/cm³ [1]. The compound serves as a versatile building block in organic synthesis, capable of undergoing esterification, palladium-catalyzed cross-coupling reactions (including Suzuki, Heck, and Sonogashira couplings), and benzylic bromination to yield 2-bromo-4-(bromomethyl)benzoic acid derivatives . It is typically prepared via hydrolysis of 2-bromo-4-methylbenzonitrile and is commercially available at purities of ≥97–98% .

2-Bromo-4-methylbenzoic acid Isomer Differentiation


The bromo-methylbenzoic acid family comprises multiple regioisomers with distinct substitution patterns on the aromatic ring, including 2-bromo-4-methyl, 2-bromo-5-methyl, 3-bromo-2-methyl, 3-bromo-4-methyl, and 4-bromo-2-methyl derivatives. These positional variations generate fundamentally different electronic environments, steric constraints, and physical properties that preclude generic substitution in synthetic applications. The ortho-bromo/para-methyl configuration of 2-bromo-4-methylbenzoic acid creates a unique electronic and steric profile distinct from its isomers, with ortho-halogen placement adjacent to the carboxylic acid group influencing both acidity (pKa) and hydrogen-bonding capacity relative to meta- or para-substituted analogs [1]. In cross-coupling reactions, the position of the bromine atom directly determines the regioselectivity of the final product, while the methyl group‘s location modulates the electronic character of the aryl halide through inductive and resonance effects that impact oxidative addition rates in palladium-catalyzed transformations . Furthermore, the para-methyl group provides a handle for benzylic functionalization (e.g., radical bromination) that is not accessible in isomers where the methyl group occupies different positions or is absent [2]. Consequently, generic procurement or substitution among these isomers without consideration of their differentiated substitution patterns will lead to divergent reaction outcomes, altered regiochemistry, and inconsistent physical properties.

2-Bromo-4-methylbenzoic acid Differentiation Evidence


Regioselective Bromination Purity Profile

The synthesis of 2-bromo-4-methylbenzoic acid via direct bromination of p-toluic acid demonstrates regioselectivity that differs fundamentally from the bromination patterns observed with other methylbenzoic acid isomers. In the preparation of 4-bromo-2-methylbenzoic acid (an isomeric analog with reversed substitution), the reaction mixture yields predominantly the 5-bromo isomer as the major product, with the 3-bromo isomer present only as a minor contaminant requiring subsequent separation by conventional techniques [1]. In contrast, 2-bromo-4-methylbenzoic acid is synthesized with high regioselectivity via hydrolysis of 2-bromo-4-methylbenzonitrile, a route that avoids the isomeric contamination issues associated with direct electrophilic aromatic bromination of methylbenzoic acids . This synthetic differentiation is critical for procurement: the nitrile hydrolysis route to 2-bromo-4-methylbenzoic acid provides inherently higher isomeric purity without requiring post-synthetic chromatographic purification, whereas certain isomeric analogs (such as 4-bromo-2-methylbenzoic acid) are obtained as mixtures that require additional purification steps to achieve comparable regioisomeric purity.

Regioselective synthesis Bromination selectivity Isomer purity Benzoic acid derivatives

Suzuki Coupling: Ortho-Bromine Electronic Effect

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, the reactivity of aryl bromides is governed by the electronic effects of substituents on the rate-determining oxidative addition step. According to Hammett plot and kinetic studies of Suzuki coupling in aqueous micelles, aryl halides bearing weak electron-withdrawing groups exhibit superior reactivity compared to those containing strong electron-withdrawing or electron-donating groups . 2-Bromo-4-methylbenzoic acid features a bromine atom ortho to the carboxylic acid group, placing it adjacent to a moderate electron-withdrawing substituent (σₘ for COOH ≈ 0.37). This electronic environment falls within the optimal reactivity window identified for oxidative addition, where the rate-determining step has not yet shifted to transmetalation. In contrast, isomers such as 3-bromo-4-methylbenzoic acid (bromine meta to COOH, σₚ for COOH ≈ 0.45) and 4-bromo-2-methylbenzoic acid (bromine para to COOH) experience different degrees of electron withdrawal at the bromine-bearing position, which can shift the rate-determining step and alter overall coupling efficiency . While direct comparative rate data for these specific isomers were not located, the class-level inference based on established substituent effect principles indicates that the ortho-bromo/para-methyl configuration of 2-bromo-4-methylbenzoic acid places it in the weakly electron-withdrawing category associated with favorable Suzuki coupling kinetics.

Suzuki-Miyaura coupling Cross-coupling kinetics Aryl halide reactivity Substituent effects

Melting Point Differentiation Among Isomers

Thermodynamic studies of isomeric bromo-methylbenzoic acids have quantified distinct phase transition parameters that differentiate 2-bromo-4-methylbenzoic acid from its closest structural analogs. Differential scanning calorimetry (DSC) and transpiration vapor pressure measurements of five isomeric bromo-methylbenzoic acids reveal that melting temperatures and enthalpies of fusion vary significantly with substitution pattern [1]. The target compound, 2-bromo-4-methylbenzoic acid, exhibits a melting point range of 143–147 °C (lit.) . In direct comparison, 2-bromo-5-methylbenzoic acid (CAS 6967-82-4), which differs only in the methyl group position (meta rather than para), melts at 139–141 °C , representing a measurable difference of 2–8 °C. Another closely related isomer, 3-bromo-2-methylbenzoic acid (CAS 76006-33-2), exhibits a substantially higher melting range of 152–156 °C . These melting point differences are not arbitrary; they arise from differences in crystal packing efficiency and intermolecular hydrogen-bonding networks that are directly dictated by the substitution pattern. The enthalpies of fusion for these isomers were measured by DSC and found to vary in a manner consistent with structure-property relationships that depend on the specific (hydrogen bonding) interactions in the crystal phase [1].

Thermophysical properties Isomer comparison Melting point Solid-state characterization

Dual Functional Sites: Ortho-Bromine and Para-Methyl

2-Bromo-4-methylbenzoic acid is distinguished by its capacity to serve as a scaffold for orthogonal functionalization at two distinct reactive sites: the ortho-bromine atom for transition-metal-catalyzed cross-coupling and the para-methyl group for radical benzylic bromination. This dual reactivity is demonstrated in the synthesis of 2-bromo-4-(bromomethyl)benzoic acid, achieved by treating 2-bromo-4-methylbenzoic acid (33.5 g, 156 mmol) with N-bromosuccinimide (40.7 g, 233 mmol, 1.5 eq) and catalytic AIBN in refluxing 1,2-dichloroethane [1]. The resulting benzylic bromide introduces a second electrophilic site while preserving the aryl bromide for subsequent cross-coupling, enabling sequential derivatization strategies. This regiochemical arrangement contrasts with isomers such as 3-bromo-2-methylbenzoic acid, where the methyl group is ortho to the carboxylic acid and adjacent to the bromine, creating steric hindrance and electronic cross-talk that can complicate selective functionalization. Furthermore, the target compound has been specifically employed in the synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone and 7-hydroxy-5′-methyl-6-n-hexyl-3:4-benzocoumarin , applications that leverage the unique combination of ortho-bromine and para-methyl substitution.

Bifunctional building blocks Benzylic bromination Orthogonal functionalization Dibenzopyrone synthesis

Pharmaceutical Intermediate Specificity

2-Bromo-4-methylbenzoic acid serves as a key intermediate in specific pharmaceutical synthetic routes that are not accessible using other bromo-methylbenzoic acid isomers. Specifically, this compound has been employed in the synthesis of difluoropyrrolidines that function as orexin receptor modulators, as well as in the preparation of isoquinolinones and azepinones [1]. Orexin receptor modulators represent a therapeutic class targeting sleep disorders and narcolepsy, where precise molecular architecture is essential for receptor subtype selectivity. The specific ortho-bromo/para-methyl substitution pattern of 2-bromo-4-methylbenzoic acid is required for the correct regiochemical outcome in these synthetic sequences. In contrast, alternative isomers are directed toward different pharmaceutical targets: 3-bromo-2-methylbenzoic acid has been utilized in the preparation of α-2 adrenoceptor agonists, Smoothened receptor antagonists, and HIV-1 entry inhibitors , while 3-bromo-4-methylbenzoic acid serves in Suzuki coupling-based syntheses of biphenyl-containing drug candidates [2]. These distinct application profiles underscore that the substitution pattern, rather than merely the presence of bromine and methyl groups, determines which pharmaceutical scaffolds can be accessed.

Pharmaceutical intermediates Orexin receptor modulators Drug synthesis GPCR ligands

Commercial Purity and Vendor Availability

2-Bromo-4-methylbenzoic acid is commercially available from multiple major chemical suppliers with well-defined purity specifications, providing procurement flexibility that may not be uniformly available across all isomeric analogs. The compound is offered at purities including ≥97% (Sigma-Aldrich, Thermo Scientific/Alfa Aesar) and ≥98.0% (GC) (Aladdin Scientific, TCI America) , with batch-to-batch consistency supported by certificates of analysis. Melting point specifications across vendors are tightly clustered at 143–147 °C, indicating consistent crystalline form across supply chains. In comparison, certain isomeric analogs such as 3-bromo-2-methylbenzoic acid and 4-bromo-2-methylbenzoic acid are available from fewer suppliers or with more variable purity specifications. The commercial availability landscape for 2-bromo-4-methylbenzoic acid includes multiple global vendors (Sigma-Aldrich, Thermo Fisher, TCI, Aladdin, BOC Sciences, AK Scientific) offering quantities from 1 g to 100 g scales, with transparent pricing structures that facilitate procurement planning . This mature supply chain reduces lead time uncertainty and ensures availability for both research-scale and pilot-scale synthetic campaigns.

Commercial availability Purity specifications Vendor comparison Procurement

2-Bromo-4-methylbenzoic acid Application Scenarios


Sequential Benzylic Bromination and Suzuki Coupling

For synthetic routes requiring orthogonal functionalization at two distinct positions on a benzoic acid scaffold, 2-bromo-4-methylbenzoic acid provides the optimal substitution pattern. The para-methyl group undergoes radical benzylic bromination with NBS/AIBN to yield 2-bromo-4-(bromomethyl)benzoic acid (1.5 eq NBS, DCE reflux) while leaving the ortho-bromine intact for subsequent palladium-catalyzed cross-coupling . This sequential reactivity is not achievable with isomers such as 3-bromo-2-methylbenzoic acid, where the methyl and bromine occupy adjacent ortho positions, creating steric and electronic interference. The ability to execute benzylic functionalization prior to aryl cross-coupling provides a strategic advantage in complex molecule construction, particularly for dibenzopyrone and benzocoumarin scaffolds that require differentiated handles at both ortho and para positions relative to the carboxylic acid .

Suzuki-Miyaura Coupling of Weakly EWG Aryl Bromides

In Suzuki-Miyaura coupling campaigns where aryl bromide electronic character influences reaction rate and yield, 2-bromo-4-methylbenzoic acid falls within the optimal reactivity window for aryl halides bearing weak electron-withdrawing groups. Hammett plot analysis of Suzuki coupling in aqueous micelles establishes that aryl halides with weak electron-withdrawing substituents exhibit superior reactivity compared to those with strong electron-withdrawing or electron-donating groups, due to favorable positioning of the rate-determining step . The ortho-bromo/para-methyl configuration provides this balanced electronic profile, whereas isomers with different substitution patterns (e.g., 4-bromo-2-methylbenzoic acid, where bromine is para to COOH) experience different degrees of electron withdrawal that may shift rate-determining steps and alter coupling efficiency.

Orexin Receptor Modulator Intermediate

For medicinal chemistry programs targeting orexin receptor modulators—a therapeutic class addressing sleep disorders and narcolepsy—2-bromo-4-methylbenzoic acid serves as a specifically required intermediate in the synthesis of difluoropyrrolidine-based ligands . The precise ortho-bromo/para-methyl substitution pattern is essential for achieving the correct regiochemical outcome in the multi-step synthetic sequence leading to these modulators. Alternative bromo-methylbenzoic acid isomers are directed toward different pharmaceutical targets, including α-2 adrenoceptor agonists and Smoothened receptor antagonists (accessed via 3-bromo-2-methylbenzoic acid) . This application-specific differentiation means that procurement of the correct isomer is not optional but rather required for accessing the desired pharmacophore.

Dibenzopyrone and Benzocoumarin Scaffold Construction

2-Bromo-4-methylbenzoic acid has been specifically validated in the synthesis of 4′-hydroxy-5:6′-dimethyldibenzo-α-pyrone and 7-hydroxy-5′-methyl-6-n-hexyl-3:4-benzocoumarin, two fused polycyclic scaffolds with documented biological activities . These applications leverage the unique combination of ortho-bromine (for intramolecular cyclization or cross-coupling) and para-methyl substitution. The consistent melting point of 143–147 °C across commercial vendors ensures reproducible handling and crystallization behavior during multi-step synthetic sequences. The commercial availability of this compound at ≥97–98% purity from multiple global suppliers reduces procurement friction for both discovery-stage and scale-up synthetic campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-4-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.